1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one
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Overview
Description
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . This method is metal-free and operates under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Uniqueness
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3 |
InChI Key |
IKNRBDQEVYNLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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